![molecular formula C15H14O2 B062193 Methyl 2-(2-methylphenyl)benzoate CAS No. 188943-06-8](/img/structure/B62193.png)
Methyl 2-(2-methylphenyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds to methyl 2-(2-methylphenyl)benzoate often involves condensation reactions, where precursors like methyl-4-formylbenzoate undergo reactions with other chemical entities. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine, characterized by various spectroscopic techniques (Şahin, Şenöz, Tezcan, Büyükgüngör, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often determined using techniques like X-ray diffraction and spectroscopic methods. These studies reveal the geometric configuration, bond lengths, and angles, providing insights into the electronic structure and reactivity of the compound. For example, the molecular structure of synthesized compounds has been elucidated using X-ray diffraction, highlighting the conformational details essential for understanding their chemical behavior (Kim et al., 2021).
Chemical Reactions and Properties
This compound and its analogs participate in a variety of chemical reactions, showcasing their reactivity and potential applications in synthetic chemistry. The compound's ability to undergo reactions such as the Horner-Wadsworth-Emmons reaction indicates its utility in forming carbon-carbon double bonds, which is fundamental in organic synthesis (Baird, Colomban, Turner, Teesdale‐Spittle, Harvey, 2011).
Scientific Research Applications
Crystal Engineering : Methyl 2-(carbazol-9-yl)benzoate, a compound similar to Methyl 2-(2-methylphenyl)benzoate, has been studied for its unique crystallization properties, which transform under high pressure, indicating potential applications in crystal engineering and high-pressure chemistry (Johnstone et al., 2010).
Organic Synthesis and Bioactive Molecule Development : Methyl-2-formyl benzoate, a related compound, is known for its wide range of pharmacological activities, such as antifungal, antihypertensive, anticancer, and antiviral properties. This makes it a significant structure in the search for new bioactive molecules (Farooq & Ngaini, 2019).
Photophysical Studies : Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, another derivative, has been synthesized and studied for its unique luminescence properties. Such compounds can be important for understanding luminescence and photophysical behaviors, which have applications in fields like materials science and sensor technology (Kim et al., 2021).
Chemical Analysis and Sensing : Methyl benzoate, a compound structurally related to this compound, has been investigated as a non-halogenated solvent for dispersive liquid-liquid microextraction, suggesting its use in chemical analysis and environmental monitoring (Kagaya & Yoshimori, 2012).
Mechanism of Action
Target of Action
Methyl 2-(2-methylphenyl)benzoate, a derivative of benzoate, is a compound with potential antimicrobial properties Similar compounds have been found to target key functional proteins in bacterial cell division, such as ftsz .
Mode of Action
It is known that benzoate derivatives can interact with their targets, leading to changes in the target’s function . For instance, some benzoate derivatives have been found to inhibit the polymerization of FtsZ, a protein essential for bacterial cell division .
Biochemical Pathways
It is known that benzoate and its derivatives can be metabolized by the human gut microbiome . This metabolism involves the conversion of benzoate into various metabolites via the beta-ketoadipate pathway .
Pharmacokinetics
It is known that benzoate derivatives can be metabolized by the human gut microbiome .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, potentially through the inhibition of key functional proteins in bacterial cell division .
Future Directions
Esters, including “Methyl 2-(2-methylphenyl)benzoate”, have several commercial and synthetic applications. They are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils . In the field of chemistry, they are employed as reagents in organic synthesis . Interestingly, they also exhibit pesticide properties . Therefore, they have seen applications in eco-friendly pest control strategies . Furthermore, due to their high energy density and low freezing point, they have sparked interest in their potential as a biofuel, particularly for aviation applications .
properties
IUPAC Name |
methyl 2-(2-methylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15(16)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFOMARCXDOJCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362680 | |
Record name | Methyl 2-(2-methylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
188943-06-8 | |
Record name | Methyl 2-(2-methylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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